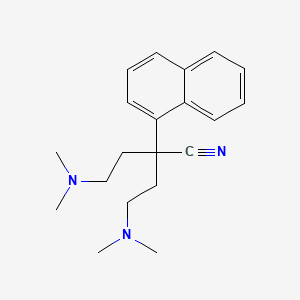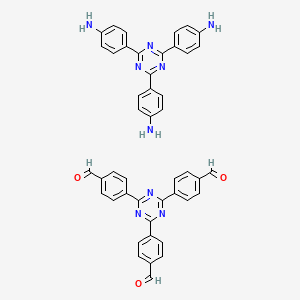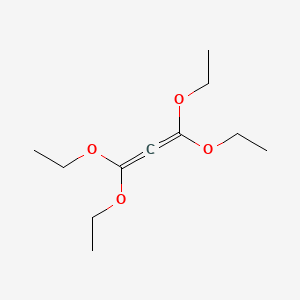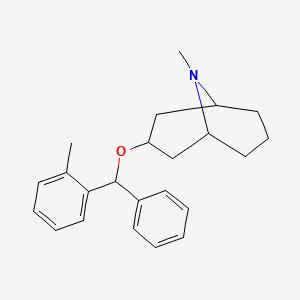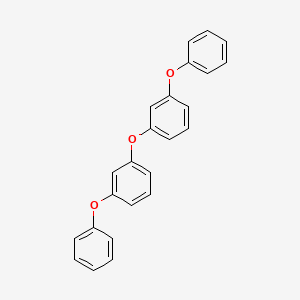
Bis(m-phenoxyphenyl)ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(m-phenoxyphenyl)ether, also known as 1,1’-oxybis(3-phenoxybenzene), is an organic compound with the molecular formula C24H18O3. It is characterized by two phenoxy groups attached to a central ether linkage. This compound is part of the polyphenyl ether family, known for their stability and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(m-phenoxyphenyl)ether can be synthesized through the Ullmann Ether Synthesis, which involves the reaction of an alkali-metal phenate with a halogenated benzene catalyzed by copper . This method is widely used for the preparation of polyphenyl ethers.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Ullmann Ether Synthesis due to its efficiency and scalability. The reaction conditions typically include high temperatures and the presence of a copper catalyst to facilitate the formation of the ether linkage .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(m-phenoxyphenyl)ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ether into corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenyl ethers .
Applications De Recherche Scientifique
Bis(m-phenoxyphenyl)ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism by which bis(m-phenoxyphenyl)ether exerts its effects involves interactions with various molecular targets and pathways. Its phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability. The central ether linkage provides flexibility, allowing the molecule to adopt different conformations and interact with diverse biological targets .
Comparaison Avec Des Composés Similaires
Diphenyl ether:
Polyphenyl ethers: These compounds contain multiple phenyl rings connected by ether linkages and exhibit similar thermal stability and chemical resistance.
Uniqueness: Bis(m-phenoxyphenyl)ether is unique due to its specific substitution pattern and the presence of two phenoxy groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Numéro CAS |
748-30-1 |
|---|---|
Formule moléculaire |
C24H18O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-phenoxy-3-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-9-19(10-4-1)25-21-13-7-15-23(17-21)27-24-16-8-14-22(18-24)26-20-11-5-2-6-12-20/h1-18H |
Clé InChI |
MVCITNPWSJQCBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


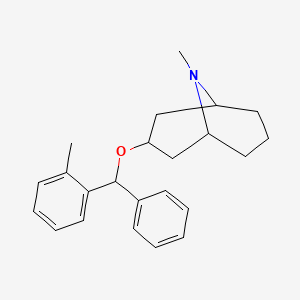
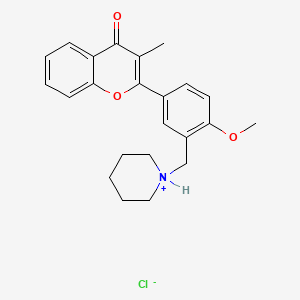

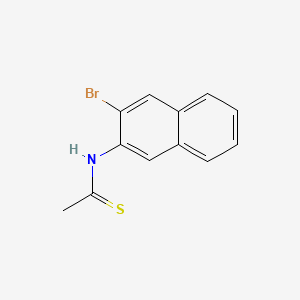

![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)

